2-Hexenoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Hexenoic acid, also known as docosahexaenoic acid, is an omega-3 long-chain polyunsaturated fatty acid. It is characterized by its 22-carbon chain and six double bonds, making it highly unsaturated. This compound is essential for human health, particularly for brain and eye development and function. It is commonly found in fish oils and microalgae.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Hexenoic acid can be synthesized through various methods, including the elongation and desaturation of shorter-chain omega-3 fatty acids such as eicosapentaenoic acid. This process involves multiple enzymatic steps, including the action of elongases and desaturases.

Industrial Production Methods: Industrial production of hexaenoic acid often involves the fermentation of microalgae, such as Schizochytrium sp. These microorganisms are cultivated in controlled environments, where they produce high yields of hexaenoic acid. The process includes optimizing growth conditions such as temperature, pH, and nutrient supply to maximize production.

Análisis De Reacciones Químicas

Types of Reactions: 2-Hexenoic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form hydroperoxides and other oxidation products. This reaction is often catalyzed by free radicals or enzymes such as lipoxygenases.

Reduction: Reduction of hexaenoic acid can lead to the formation of saturated fatty acids.

Esterification: this compound can react with alcohols to form esters, which are commonly used in the food and pharmaceutical industries.

Common Reagents and Conditions:

Oxidation: Common reagents include oxygen, hydrogen peroxide, and lipoxygenase enzymes.

Reduction: Hydrogen gas and metal catalysts such as palladium or nickel are often used.

Esterification: Alcohols and acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly employed.

Major Products:

Oxidation: Hydroperoxides, aldehydes, and ketones.

Reduction: Saturated fatty acids.

Esterification: Fatty acid esters.

Aplicaciones Científicas De Investigación

Antiviral Activity

Recent studies have identified trans-2-hexenoic acid as having significant antiviral properties. Research published in 2023 demonstrated that this compound exhibits antiviral activity against coxsackievirus B and enterovirus A71. The effective concentrations were found to be 2.9 µM and 3.21 µM for these viruses, respectively. The mechanism of action involves inhibiting viral replication at the entry stage of infection, suggesting that trans-2-hexenoic acid could be a safe therapeutic option for treating enterovirus infections due to its approval as a food additive .

Drug Delivery Systems

2-Hexenoic acid is also being explored for its potential in drug delivery systems, particularly in the formulation of controlled-release drugs. Research has indicated that when combined with various polymers like Carbopol and hydroxypropyl methylcellulose, it can enhance the mechanical properties and release profiles of matrix tablets .

Table 1: Comparison of Polymer Combinations for Drug Release

| Polymer Combination | Release Profile Improvement | Crushing Strength (N) | Friability (%) |

|---|---|---|---|

| Carbopol + Hydroxypropyl Methylcellulose | Significant (P<0.05) | Higher than HPMC | Lower than HPMC |

| Eudragit + Carbopol | Extended release over 12h | Improved | Lower |

The combination of these polymers allows for better control over the release rates of highly soluble drugs, providing a promising avenue for pharmaceutical applications.

Flavoring and Fragrance Industry

In the flavoring and fragrance sectors, this compound is recognized for its distinctive odor profile. It is utilized in various food products and fragrances due to its pleasant scent characteristics. The compound is naturally found in several foods such as fruits and alcoholic beverages, contributing to their flavor profiles .

Environmental Safety and Toxicology

The safety profile of this compound has been assessed through various toxicological studies. It has been shown to have a low risk of genotoxicity and skin sensitization, with a calculated margin of exposure indicating safety at typical exposure levels . Additionally, studies suggest that this compound is biodegradable, which is crucial for its environmental impact assessment.

Table 2: Toxicological Data Summary

| Endpoint | Result |

|---|---|

| Genotoxicity | Not mutagenic |

| Skin Sensitization | No expected sensitization induction level (NESIL) at 1100 µg/cm² |

| Biodegradability | >50% after 28 days |

Mecanismo De Acción

2-Hexenoic acid exerts its effects through several mechanisms:

Cell Membrane Composition: It is a critical component of cell membranes, influencing their fluidity and function.

Signal Transduction: this compound is involved in the regulation of signal transduction pathways, including those mediated by G-proteins and phosphatidylserine.

Anti-inflammatory Effects: It can modulate the production of inflammatory mediators, such as prostaglandins and leukotrienes, through its action on cyclooxygenase and lipoxygenase enzymes.

Comparación Con Compuestos Similares

Eicosapentaenoic Acid: Another omega-3 fatty acid with five double bonds, known for its anti-inflammatory properties.

Alpha-Linolenic Acid: A shorter-chain omega-3 fatty acid with three double bonds, found in plant oils.

2-Hexenoic acid stands out due to its critical role in neural development and function, making it a vital component of the human diet.

Propiedades

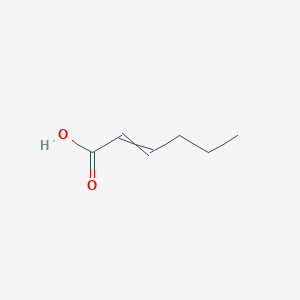

Fórmula molecular |

C6H10O2 |

|---|---|

Peso molecular |

114.14 g/mol |

Nombre IUPAC |

hex-2-enoic acid |

InChI |

InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h4-5H,2-3H2,1H3,(H,7,8) |

Clave InChI |

NIONDZDPPYHYKY-UHFFFAOYSA-N |

SMILES canónico |

CCCC=CC(=O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.